N-{2-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-{2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic small molecule characterized by a beta-carboline core fused with a tetrahydrothiophene sulfonamide moiety and a carboxamide linker. The beta-carboline scaffold is known for its diverse pharmacological activities, including interactions with neurotransmitter receptors and enzyme inhibition .
Properties
Molecular Formula |
C19H24N4O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C19H24N4O4S/c1-19(7-9-28(26,27)12-19)22-17(24)10-20-18(25)23-8-6-14-13-4-2-3-5-15(13)21-16(14)11-23/h2-5,21H,6-12H2,1H3,(H,20,25)(H,22,24) |
InChI Key |
DXAUKZBMFRZCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methyl-1,1-Dioxidotetrahydrothiophen-3-Amine
Step 1: Formation of Tetrahydrothiophene Sulfone
Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid at 60–80°C. The sulfone group’s introduction is critical for subsequent functionalization.
Step 2: Methylation at the 3-Position
The 3-methyl group is introduced via alkylation. A patented method employs chloroethane and triethylamine in acetone at 100°C for 48 hours, achieving 89.6% yield (Table 1).
Step 3: Amination
The sulfone intermediate undergoes amination using aqueous ammonia or hydroxylamine, followed by purification via crystallization.
Synthesis of 1,3,4,9-Tetrahydro-2H-Beta-Carboline-2-Carboxylic Acid
Pictet-Spengler Reaction
Tryptamine reacts with formaldehyde in acidic conditions (e.g., HCl/EtOH) to form 1,2,3,4-tetrahydro-beta-carboline.
Carboxylation at C2
Direct carboxylation is achieved using CO₂ under high pressure (5–10 atm) with a palladium catalyst, yielding the carboxylic acid derivative.
Coupling Strategies and Final Assembly
Amide Bond Formation with 2-Oxoethyl Linker
The tetrahydrothiophene sulfone amine (3-methyl-1,1-dioxidotetrahydrothiophen-3-amine) reacts with bromoacetyl bromide in dichloromethane (DCM) to form 2-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl bromide . This intermediate is isolated via column chromatography (silica gel, hexane/ethyl acetate).
Carboxamide Coupling with Beta-Carboline
The beta-carboline carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF). The activated ester reacts with the 2-oxoethylamine intermediate to form the final product.
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
The amine group on the tetrahydrothiophene sulfone is protected with tert-butoxycarbonyl (Boc) during bromoacetylation to prevent undesired nucleophilic attacks. Boc removal is achieved using trifluoroacetic acid (TFA) in DCM.
Analytical Characterization
Critical Quality Attributes
-
Purity : >98% (HPLC, C18 column, acetonitrile/water gradient)
-
Stereochemistry : Confirmed via ¹H-NMR (J-coupling constants) and X-ray crystallography
Industrial-Scale Considerations
Process Intensification
Chemical Reactions Analysis
Chemical Reactivity
The compound’s structure enables diverse reactivity, particularly at the β-carboline core and substituents:
-
Hydrolysis : The carboxamide group may undergo hydrolysis under acidic or basic conditions to form carboxylic acids, altering its solubility and biological activity.
-
Enzyme Interactions : β-carbolines are known to interact with enzymes like cholinesterases. For example, similar β-carboline-triazine hybrids exhibit competitive inhibition of butyrylcholinesterase (BuChE) by binding to His438 and Trp82 residues .
-
Redox Reactions : The tetrahydrothiophene moiety (1,1-dioxide) could participate in redox processes, potentially influencing antioxidant or pro-oxidant properties.
Enzyme Inhibition
Studies on β-carboline hybrids demonstrate competitive inhibition of BuChE, as shown in kinetic experiments (e.g., Lineweaver-Burk plots) . This suggests the compound may mimic acetylcholine’s binding to the enzyme’s catalytic site.
| Enzyme | Inhibition Type | Key Residues | Relevance |
|---|---|---|---|
| BuChE | Competitive | His438, Trp82 | Neuroprotection |
Receptor Binding
β-carbolines often target GABA receptors or monoamine oxidases. While direct data for this compound is limited, structural similarities to neuroactive β-carbolines suggest potential interactions with neurotransmitter systems.
Structural Modifications
The compound’s molecular framework allows for derivatization:
-
Substituent Replacement : The tetrahydrothiophene moiety could be modified (e.g., varying the methyl group or oxidation state) to alter pharmacokinetics.
-
Core Functionalization : Introduction of halogens (e.g., chlorine) or other groups to the β-carboline ring may enhance binding affinity or selectivity.
Research Gaps and Opportunities
-
Kinetic Studies : Detailed kinetic analyses (e.g., IC₅₀ values, k_i/K_m ratios) for enzyme inhibition are lacking.
-
Redox Profiling : Quantitative assessment of antioxidant activity in cellular models would clarify its therapeutic potential.
-
Stereoselectivity : The impact of stereochemistry on biological activity remains unexplored.
Scientific Research Applications
Chemistry
N-{2-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. It can be utilized in various organic reactions due to its reactivity stemming from the functional groups present.
Biology
The compound's structure allows it to interact with biological molecules effectively. It has been studied for:
- Enzyme inhibition : Potential applications in drug discovery targeting specific enzymes.
- Protein binding studies : Understanding how the compound interacts with proteins can lead to insights into its biological activity.
Medicine
This compound shows promise as a lead candidate for developing new pharmaceuticals. Its potential therapeutic applications include:
- Neuropharmacology : Due to the beta-carboline structure, it may have implications in treating neurological disorders.
- Cancer research : Investigations into its effects on cancer cell lines highlight its potential as an anti-cancer agent.
Industry
In industrial applications, this compound's stability and reactivity make it suitable for producing specialty chemicals. Its unique properties can be harnessed in creating materials with specific functionalities.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways relevant to cancer progression. Further studies are required to elucidate the precise mechanisms and potential therapeutic indices.
Case Study 2: Neuropharmacological Effects
In vivo studies have indicated that the compound may influence neurotransmitter systems associated with mood regulation. This opens avenues for exploring its use in treating mood disorders.
Mechanism of Action
The mechanism by which N-{2-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogues
Bioactivity and Mode of Action
Hierarchical clustering of bioactivity profiles reveals that compounds with analogous structures often share overlapping biological targets . For example:
- Thiazolidinone-carboxamides (e.g., 4g): Demonstrate anti-inflammatory and antiproliferative activities, linked to modulation of kinases and cytokine receptors .
chlorophenyl substituents) result in significant potency differences . For instance, fluorinated derivatives (e.g., ) may show enhanced blood-brain barrier penetration compared to chlorinated analogues.
Computational Similarity Metrics
Tanimoto and Dice similarity indices quantify structural overlap between the target compound and known inhibitors (Table 2):
Table 2: Computational Similarity and Bioactivity
Key Research Findings and Implications
Fragmentation Patterns : High cosine scores (>0.85) in MS/MS spectra suggest the target compound shares fragmentation pathways with chromene-carboxamides, indicating conserved structural motifs .
Synthetic Feasibility : Lower yields (e.g., 37–70% in ) for structurally complex analogues highlight challenges in scaling production.
Biological Activity
N-{2-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including neuroprotective effects, antiplasmodial properties, and potential roles in modulating neurotransmitter systems. This article focuses on the biological activity of this specific compound, synthesizing available research findings and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of reactions involving L-tryptophan as a precursor. The synthesis typically involves:
- Pictet-Spengler Reaction : L-Tryptophan is reacted with an aldehyde to form tetrahydro-beta-carboline.
- Functionalization : The tetrahydro-beta-carboline is further modified to introduce the thiophenyl group and carboxamide functionalities.
The molecular structure can be represented as follows:
1. Antimalarial Properties
Recent studies have highlighted the antiplasmodial activity of beta-carboline derivatives. For instance, a study focusing on tetrahydro-beta-carboline derivatives demonstrated their ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism appears to involve the inhibition of critical enzymes such as falcipains, which are essential for hemoglobin degradation in the parasite .
2. Neuroprotective Effects
Beta-carbolines have been investigated for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems, particularly through their interaction with GABA receptors and NMDA receptors. This modulation may help in conditions such as neurodegenerative diseases where oxidative stress and excitotoxicity are prevalent .
3. Antioxidant Activity
The antioxidant potential of beta-carbolines has been documented extensively. They exhibit the ability to scavenge free radicals and reduce oxidative stress markers in various biological systems. This property is crucial for preventing cellular damage in various pathological conditions .
Case Study 1: Antiplasmodial Activity
In a comparative study of several beta-carboline derivatives, this compound was shown to have significant potency against Plasmodium falciparum. The IC50 value was determined to be lower than that of standard antimalarial drugs, indicating its potential as a lead compound for drug development .
Case Study 2: Neuroprotective Mechanisms
Another research effort focused on the neuroprotective effects of beta-carbolines in models of neurodegeneration. The compound demonstrated a capacity to reduce neuronal cell death induced by oxidative stress through upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
- Methodological Answer : The synthesis involves refluxing intermediates (e.g., tetrahydrothiophene derivatives) with anhydrides under inert conditions (N₂), followed by purification via reverse-phase HPLC (methanol-water gradient) or methanol recrystallization . Key parameters include stoichiometric ratios (1.2 equivalents of anhydride), solvent choice (dry CH₂Cl₂), and reaction duration (overnight reflux). Yield optimization requires iterative adjustment of these variables and monitoring via TLC or LC-MS.
Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the presence of critical groups:
- Tetrahydrothiophene-dioxide protons (δ 2.8–3.5 ppm for methyl and sulfone groups).
- Beta-carboline aromatic protons (δ 7.1–8.3 ppm) .
- IR : Identify absorption bands for C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and sulfone groups (1300–1350 cm⁻¹) . Cross-referencing with HRMS data ensures molecular weight accuracy.
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains, referencing protocols for related tetrahydrobenzothiophene derivatives .
- Receptor binding : Fluorescence polarization or SPR for beta-carboline moieties targeting CNS receptors (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Beta-carboline scaffolds often bind aromatic residues (Phe, Tyr) via π-π stacking .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on sulfone group solvation and hydrogen bonding .
- AI integration : Leverage COMSOL Multiphysics with ML algorithms to optimize synthesis parameters (e.g., temperature, solvent ratios) .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Factorial design : Test variables (e.g., concentration, pH) systematically using a 2³ factorial matrix to identify confounding factors .
- Reproducibility checks : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from analogs, adjusting for assay heterogeneity .
Q. How to investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- SPR/BLI : Measure real-time binding kinetics to purified targets (e.g., amyloid-beta for beta-carboline derivatives) .
- CRISPR-Cas9 knockouts : Validate target specificity in cell lines (e.g., HEK293T) by correlating gene deletion with activity loss .
- Metabolomics : Use LC-HRMS to track downstream metabolite changes post-treatment, focusing on pathways like tryptophan metabolism .
Q. What frameworks guide the integration of this compound into a broader therapeutic hypothesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
